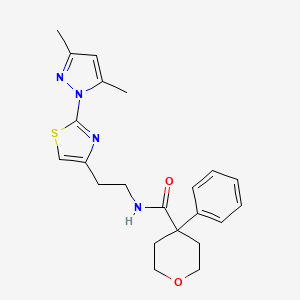

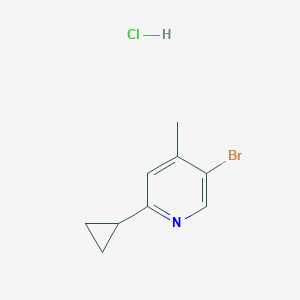

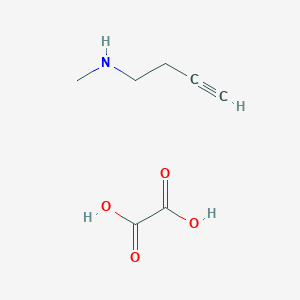

![molecular formula C15H24N2O B2576876 1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one CAS No. 2415538-95-1](/img/structure/B2576876.png)

1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications

Green Synthesis and Chemoselectivity

A green, chemoselective approach has been developed for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, combining pyrrole and 2-azetidinone scaffolds. This method is notable for its eco-friendliness, utilizing bismuth nitrate pentahydrate as a catalyst under microwave irradiation, which simplifies the synthesis of biologically significant pyrrole derivatives (D. Bandyopadhyay, Elvira Rhodes, B. Banik, 2013).

Stereospecific Synthesis

Research into the stereospecific synthesis of pyrrolidines from sugar-derived enones demonstrates the versatility of these compounds in generating enantiomerically pure pyrrolidines, highlighting their potential for creating complex, bioactive molecules (Guillermo A Oliveira Udry, Evangelina Repetto, O. Varela, 2014).

Novel Catalytic Methods

An iodine-catalyzed synthesis method for 3-pyrrole-substituted 2-azetidinones demonstrates the efficiency of combining molecular iodine and microwave irradiation. This catalytic approach facilitates the rapid synthesis of a range of 3-pyrrole-substituted 2-azetidinones with diverse substituents, offering a pathway to optically pure compounds (D. Bandyopadhyay, Jessica Cruz, R. N. Yadav, B. Banik, 2012).

Antimicrobial Activity

Investigations into nitrogen-carbon-linked (azolylphenyl)oxazolidinones show that modifications of this structure can enhance activity against Gram-negative bacteria. This research underscores the importance of such compounds in developing new antibiotics, with specific alterations leading to improved efficacy against challenging pathogens like Haemophilus influenzae and Moraxella catarrhalis (M. Genin et al., 2000).

Cyclization and Nucleophilic Substitution

A gold(I)-catalyzed method enables the efficient synthesis of polysubstituted pyrrolin-4-ones from 1-(N-sulfonylazetidin-2-yl) ynones, showcasing the potential for creating structurally complex and functionally diverse molecules through catalyzed cyclization and nucleophilic substitution (Solène Miaskiewicz, Jean‐Marc Weibel, P. Pale, A. Blanc, 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.

Future Directions

This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.

I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!

properties

IUPAC Name |

1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-2-3-7-15(18)17-10-14(11-17)16-8-12-5-4-6-13(12)9-16/h2,12-14H,1,3-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFORPIITZYTFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)N2CC3CCCC3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2576794.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)

![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)

![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)